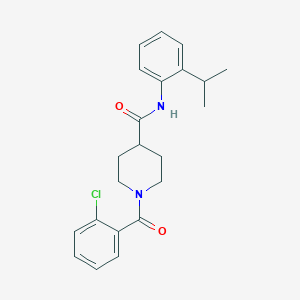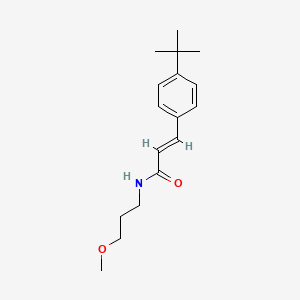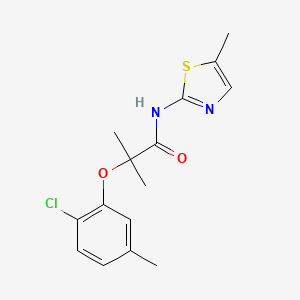![molecular formula C17H26N2O2 B4677694 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4677694.png)
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
Übersicht
Beschreibung
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been its use as an antipsychotic drug. This compound has been found to exhibit potent antipsychotic activity in animal models of schizophrenia. It has been shown to reduce the positive symptoms of schizophrenia such as hallucinations and delusions without causing significant side effects.
This compound has also been studied for its potential use as an analgesic drug. It has been found to exhibit potent analgesic activity in animal models of pain. It has been shown to reduce both acute and chronic pain without causing significant side effects.
Wirkmechanismus
The exact mechanism of action of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. By blocking these receptors, this compound is able to reduce the activity of the dopamine and serotonin systems in the brain, which are believed to be involved in the development of psychosis and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and serotonin in the brain, which are believed to be involved in the development of psychosis and pain. This compound has also been found to increase the levels of the neurotransmitter GABA, which is believed to have a calming effect on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide for lab experiments is its potency and selectivity. This compound has been found to exhibit potent and selective activity at the dopamine D2 and serotonin 5-HT2A receptors, which makes it an ideal tool for studying the function of these receptors in the brain.
However, one of the major limitations of this compound for lab experiments is its poor solubility in water. This can make it difficult to administer this compound to animals in a controlled manner. In addition, this compound has been found to exhibit poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. One area of research is the development of more potent and selective analogs of this compound. These analogs could be used to study the function of dopamine and serotonin receptors in greater detail.
Another area of research is the development of new therapeutic applications for this compound. For example, this compound could be studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its potent and selective activity at the dopamine D2 and serotonin 5-HT2A receptors makes it an ideal tool for studying the function of these receptors in the brain. However, its poor solubility in water and poor bioavailability can limit its effectiveness in vivo. There are several future directions for research on this compound, including the development of more potent and selective analogs and the study of its potential therapeutic applications in other psychiatric disorders.
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-7-11-19(12-8-14)10-4-9-18-17(20)15-5-3-6-16(13-15)21-2/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSKWQNZDDQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)
![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)


![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)

![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4677679.png)
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4677693.png)
